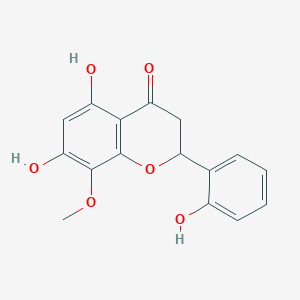

2',5,7-Trihydroxy-8-methoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBNKMKLIWQQRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of 2 ,5,7 Trihydroxy 8 Methoxyflavanone

Discovery and Isolation from Botanical Sources

The exploration of plant biodiversity has led to the identification of a vast array of flavonoid structures. While the specific flavanone (B1672756) 2',5,7-Trihydroxy-8-methoxyflavanone has been isolated from certain sources, the presence of structurally similar compounds in various plant species highlights the commonality of the underlying biosynthetic machinery.

Identification in Scutellaria baicalensis Roots

The roots of Scutellaria baicalensis, commonly known as Baikal skullcap, are a well-documented source of numerous flavonoids. nih.govmdpi.compinellinutraceuticals.com Extensive phytochemical investigations of this medicinal plant have led to the isolation of a wide variety of flavones, flavanones, and their glycosides. pinellinutraceuticals.com Among the prominent flavonoids identified are baicalein (5,6,7-trihydroxyflavone) and wogonin (5,7-dihydroxy-8-methoxyflavone). nih.govwikipedia.orgnih.gov While a comprehensive review of the chemical constituents of S. baicalensis lists numerous flavanones, the specific isolation of 2',5,7-Trihydroxy-8-methoxyflavanone is not as prominently reported as its other flavonoid relatives. The presence of a rich diversity of flavonoids, however, suggests a complex and versatile biosynthetic capability within the plant.

Presence of Related Flavanones in Other Plant Species

Structurally related flavanones have been isolated from a variety of other plant species, indicating a widespread distribution of this class of compounds in the plant kingdom.

Abacopteris penangiana : From the rhizomes of this fern, several flavonoid glycosides have been isolated. nih.govnih.gov These include new flavan-4-ol glycosides, demonstrating the plant's capacity to synthesize complex flavonoid structures. nih.gov

Qualea grandiflora : Phytochemical studies of this plant have revealed the presence of flavanones in its stems. scielo.br Further analysis of its leaves led to the identification of acylated kaempferol glycosides. iaea.org The chemical profile of its fruit and stem extracts also indicates the presence of various flavonoids. usp.br

Leptospermum polygalifolium : The ethanol (B145695) extract of this plant has been found to contain 2,5-dihydroxy-6-methyl-7-methoxyflavanone and its isomer, 2,5-dihydroxy-8-methyl-7-methoxyflavanone, as principal components. nih.govresearchgate.net

Baccharis polycephala : From the aerial parts of this species, researchers have isolated several flavonoids, including 5,7,4'-trihydroxyflavanone and 5,7-dihydroxy-4'-methoxyflavanone. scielo.org.bo Other species of this genus are also known to be rich in flavonoids and other phenolic compounds. semanticscholar.orgredalyc.orgmdpi.com

Table 1: Related Flavanones in Various Plant Species

| Plant Species | Compound Name |

| Leptospermum polygalifolium | 2,5-Dihydroxy-6-methyl-7-methoxyflavanone |

| 2,5-Dihydroxy-8-methyl-7-methoxyflavanone | |

| Baccharis polycephala | 5,7,4'-Trihydroxyflavanone |

| 5,7-Dihydroxy-4'-methoxyflavanone |

Identification and Origin in Microorganisms

The discovery of flavonoids is not limited to the plant kingdom. Microorganisms, particularly those from the actinomycete group, have also been found to produce these compounds.

Isolation from Streptomyces chartreusis RH3.5

A significant finding in the natural products discovery was the isolation of 5,7,2'-trihydroxy-8-methoxyflavanone from Streptomyces chartreusis RH3.5. nih.gov This strain was isolated from the rhizosphere of Boesenbergia rotunda. Along with this compound, 5',2',5'-trihydroxy-7,8-dimethoxyflavanone was also identified. nih.gov The discovery of this flavanone in a bacterium is noteworthy as it suggests that the biosynthetic pathways for these compounds are not exclusive to plants.

Biosynthetic Pathways of Flavanones

The biosynthesis of flavanones is a well-characterized branch of the general flavonoid pathway, a major route for the production of secondary metabolites in plants.

General Flavonoid Biosynthesis Pathways

The general flavonoid biosynthesis pathway begins with the production of p-coumaroyl-CoA from the amino acid phenylalanine. This molecule then serves as a precursor for the synthesis of a wide array of flavonoids. A key enzyme, chalcone (B49325) synthase, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate.

Subsequently, the enzyme chalcone isomerase facilitates the stereospecific cyclization of the chalcone to form a flavanone. This flavanone, typically naringenin (B18129), serves as a central precursor for the synthesis of other flavonoid classes, including flavones, flavonols, and anthocyanins, through the action of various modifying enzymes such as hydroxylases, methyltransferases, and glycosyltransferases. The specific structure of 2',5,7-Trihydroxy-8-methoxyflavanone is the result of such enzymatic modifications of the basic flavanone skeleton.

2',5,7-Trihydroxy-8-methoxyflavanone: A Look at its Natural Presence and Formation

The flavanone 2',5,7-Trihydroxy-8-methoxyflavanone is a naturally occurring phenolic compound that has been identified in specific plant species. This article delves into its known natural sources and presents a hypothesized biosynthetic pathway, outlining the likely enzymatic steps involved in its formation within the plant.

Methodologies for Isolation, Purification, and Structural Characterization

Extraction and Fractionation Techniques in Natural Product Chemistry

The initial step in isolating 2',5,7-Trihydroxy-8-methoxyflavanone from plant material involves the extraction of secondary metabolites. The choice of solvent and extraction method is critical and is typically guided by the polarity of the target compound. Flavonoids, including flavanones, are often extracted using solvents of varying polarities, starting from non-polar solvents to remove lipids and progressing to more polar solvents like methanol, ethanol (B145695), or acetone to isolate the desired phenolic compounds. ctu.edu.vnphcogj.com

Commonly, the dried and powdered plant material is subjected to sequential solvent extraction. For instance, a preliminary extraction with a non-polar solvent such as petroleum ether or hexane removes fats and waxes. phcogj.com Subsequently, the plant material is extracted with solvents of increasing polarity, such as chloroform, ethyl acetate, and finally methanol, to create crude extracts. phcogj.com Techniques like maceration, Soxhlet extraction, and more modern methods like ultrasound-assisted extraction (UAE) are employed to enhance efficiency. mdpi.com UAE, for example, has been optimized for extracting methoxyflavones by considering variables like ethanol concentration, extraction time, and solvent-to-solid ratio to maximize yield. mdpi.com

Following extraction, the crude extract, which is a complex mixture of compounds, undergoes fractionation. This is a preliminary separation step to group compounds based on their chemical properties, often polarity. A common method is liquid-liquid fractionation, where the crude extract is partitioned between two immiscible solvents, such as ethyl acetate and water, to separate compounds based on their differential solubility.

Chromatographic Separation Strategies

Chromatography is the cornerstone of purification in natural product chemistry, enabling the separation of individual compounds from a complex mixture. A multi-step chromatographic approach is typically necessary to achieve the high degree of purity required for structural analysis.

Column chromatography (CC) is a fundamental technique used for the large-scale, preliminary separation of compounds from the fractionated extracts. phcogj.com The stationary phase is typically silica gel or alumina, and the mobile phase is a solvent system of gradually increasing polarity. phcogj.com For flavanone (B1672756) separation, fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), and those containing the compound of interest are pooled for further purification. phcogj.com

Another effective stationary phase for flavonoid separation is Sephadex LH-20, which separates compounds based on a combination of molecular sieving and adsorption. auctoresonline.org It is particularly useful for separating polyphenolic compounds, and elution is often carried out with solvents like methanol or ethanol-water mixtures. auctoresonline.org

Thin-Layer Chromatography (TLC) is an indispensable tool in the isolation process. phcogj.com It is used to monitor the progress of column chromatography separations, to identify fractions containing the target compound, and to determine the optimal solvent systems for further chromatographic steps. phcogj.com The separated spots on the TLC plate can be visualized under UV light or by spraying with specific reagents (e.g., ferric chloride, vanillin-sulfuric acid) that produce colored spots with flavonoids, indicating their presence. The retention factor (Rf) value of a spot provides a preliminary indication of a compound's identity.

For the final purification of 2',5,7-Trihydroxy-8-methoxyflavanone, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Preparative HPLC is used to isolate pure compounds in milligram quantities, which are sufficient for spectroscopic analysis. medchemexpress.com Reverse-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a mixture of water (often acidified with acetic or formic acid) and an organic solvent like methanol or acetonitrile (B52724). nih.govuva.es

Analytical HPLC and UHPLC, coupled with detectors like Photo-Diode Array (PDA) and Mass Spectrometry (MS), are used to assess the purity of the isolated compound and provide preliminary structural information based on UV absorbance and mass-to-charge ratio. nih.gov UHPLC offers higher resolution and faster analysis times compared to traditional HPLC.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a pure sample of 2',5,7-Trihydroxy-8-methoxyflavanone is obtained, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including flavonoids. ctu.edu.vn A suite of NMR experiments is used to piece together the molecular skeleton and determine the precise placement of substituents.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For a flavanone, characteristic signals include an ABX system for the protons at C-2 and C-3, and various signals in the aromatic region for the protons on the A and B rings. scielo.org.boscispace.com The chemical shift (δ) and coupling constants (J) are key parameters. silae.it

¹³C NMR (Carbon NMR): This spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy). For flavanones, the C-4 carbonyl carbon typically resonates at a low field (δ > 180 ppm), while the C-2 and C-3 carbons appear at higher fields. silae.itrsc.org

2D NMR: Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). scielo.org.bo

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, for example, confirming the position of the methoxy (B1213986) group by observing a correlation from the methoxy protons to the carbon at C-8. ctu.edu.vnscielo.org.bo

The combined data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the complete structural determination of 2',5,7-Trihydroxy-8-methoxyflavanone.

Mass Spectrometry (e.g., MS, ESI-MS, HR-ESI-MS, LC-MS/MS, UPLC-QTOF-MS/MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of flavonoids. Techniques such as Electrospray Ionization (ESI), often coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), allow for the detailed analysis of complex mixtures and the characterization of individual components. nih.gov

For 2',5,7-Trihydroxy-8-methoxyflavanone (molecular formula C₁₆H₁₄O₆, molecular weight 302.28 g/mol ), analysis via high-resolution mass spectrometry (HR-ESI-MS) would confirm its elemental composition. In positive ion mode, the compound is expected to show a protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass plus the mass of a proton. Similarly, in negative ion mode, a deprotonated molecule [M-H]⁻ would be observed.

The structural backbone of flavanones typically undergoes characteristic fragmentation upon collision-induced dissociation (CID) in MS/MS experiments. The primary fragmentation mechanism is a retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. nih.govekb.eg This cleavage provides valuable information about the substitution patterns on the A and B rings.

Other significant fragmentation pathways for this compound would include the neutral loss of small molecules:

Loss of a methyl radical (•CH₃): This is a characteristic fragmentation for methoxylated flavonoids, resulting from the cleavage of the methoxy group. mdpi.com

Loss of water (H₂O): Dehydration can occur from the hydroxyl groups.

Loss of carbon monoxide (CO): This is another common loss from the flavonoid skeleton. ekb.eg

The combination of these fragmentation patterns allows for a detailed structural assignment. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) offers high resolution and sensitivity, enabling the separation of isomers and the precise identification of compounds in complex plant extracts. mdpi.com

Table 1: Expected Mass Spectrometric Fragments for 2',5,7-Trihydroxy-8-methoxyflavanone

| Ion Type | Expected m/z (Nominal Mass) | Proposed Origin / Fragmentation Pathway |

| [M+H]⁺ | 303 | Protonated molecular ion |

| [M-H]⁻ | 301 | Deprotonated molecular ion |

| [M+H - •CH₃]⁺ | 288 | Loss of a methyl radical from the methoxy group |

| [M+H - H₂O]⁺ | 285 | Loss of a water molecule |

| [M+H - CO]⁺ | 275 | Loss of carbon monoxide |

| ¹‚³A⁺ | 183 | Retro-Diels-Alder (RDA) fragment containing the A-ring |

| ¹‚⁴B⁺ | 121 | Retro-Diels-Alder (RDA) fragment containing the B-ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to analyze the chromophoric systems of flavonoids. The UV spectrum of a flavonoid typically exhibits two major absorption bands, designated as Band I and Band II. ijims.commedwinpublishers.com

Band II , appearing in the 240–280 nm region, is associated with the electronic transitions of the A-ring benzoyl system. medwinpublishers.com For 2',5,7-Trihydroxy-8-methoxyflavanone, the A-ring contains two hydroxyl groups (at C5 and C7) and a methoxy group (at C8), which act as auxochromes and influence the position of this band. Flavanones typically show a Band II maximum between 275-295 nm. medwinpublishers.com

Band I , which arises from the B-ring cinnamoyl system, appears at a longer wavelength, typically between 300–330 nm for flavanones. medwinpublishers.com Its intensity is generally lower than that of Band II in flavanones. The 2'-hydroxy substitution on the B-ring contributes to this absorption.

The precise positions (λmax) of these bands are highly dependent on the substitution pattern of the flavonoid. The presence of a hydroxyl group at the C5 position, which forms an intramolecular hydrogen bond with the C4-carbonyl group, significantly influences the UV spectrum.

Diagnostic shift reagents can be theoretically applied to confirm the location of hydroxyl groups. For instance, the use of sodium acetate (NaOAc), a weak base, would be expected to cause a bathochromic shift in Band II, confirming the presence of a free hydroxyl group at the C7 position. ijims.commedwinpublishers.com Similarly, aluminum chloride (AlCl₃) would form a complex with the C5-hydroxyl and C4-carbonyl groups, inducing a bathochromic shift in Band I, thus confirming the 5-OH substitution.

Table 2: Expected UV-Vis Absorption Maxima for 2',5,7-Trihydroxy-8-methoxyflavanone in Methanol

| Absorption Band | Expected λmax Range (nm) | Associated Chromophore System |

| Band II | ~280 - 295 | A-ring (5,7-dihydroxy-8-methoxy benzoyl system) |

| Band I | ~310 - 330 | B-ring (2'-hydroxy cinnamoyl system) |

Structure Activity Relationship Sar Studies of 2 ,5,7 Trihydroxy 8 Methoxyflavanone and Analogs

Influence of Hydroxylation Patterns on Biological Activities (e.g., C7 and C2' for anti-inflammatory effects)

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are critical determinants of their biological effects. For flavanones, specific hydroxylation patterns on both the A and B rings have been correlated with various activities, particularly anti-inflammatory and antioxidant effects.

The hydroxylation at position C7 of the A-ring is a common feature among bioactive flavonoids. However, while essential for the activity of some flavonoids, studies on flavones have suggested that hydroxylation at C7, as well as at C6 and C8, may sometimes attenuate anti-inflammatory effects compared to hydroxylation at C5 and C4'. researchgate.net The presence of a hydroxyl group at C5 is considered particularly important for anti-inflammatory action. researchgate.net This is often attributed to the formation of a hydrogen bond with the C4-keto group, which can influence the molecule's planarity and interaction with target enzymes. nih.gov

Table 1: Influence of Hydroxyl Group Position on Flavanone (B1672756) Bioactivity

| Position | Ring | General Influence on Bioactivity | Citation |

| C5 | A | Often enhances anti-inflammatory activity, crucial for antioxidant capacity. | researchgate.net |

| C7 | A | Contributes to antioxidant activity; effect on anti-inflammatory activity can vary. | researchgate.net |

| C2' | B | May contribute to specific activities like antibacterial effects. | mdpi.com |

| C4' | B | Hydroxylation is a key determinant for antioxidant and anti-inflammatory activities. | researchgate.net |

Role of Methoxylation at Position 8 and Other Sites in Modulating Bioactivity

Methoxylation, the substitution with a methoxy (B1213986) (-OCH3) group, significantly modifies the physicochemical properties of flavonoids, thereby altering their biological activity. Generally, methylation of hydroxyl groups increases the lipophilicity of the molecule. researchgate.net This can lead to improved bioavailability, as the molecule may more readily cross cell membranes. researchgate.net

The presence of a methoxy group at the C8 position on the A-ring is a key structural feature of 2',5,7-Trihydroxy-8-methoxyflavanone. Substitution at the C8 position has been shown to be important for various biological activities. For example, C8-prenylated flavanones have demonstrated significant anti-inflammatory properties. nih.gov While a methoxy group is different from a prenyl group, this highlights the importance of substitution at this position for modulating bioactivity. In some contexts, a methoxy group at C8 has been found to increase antibacterial activity. mdpi.com

Furthermore, methylation can enhance anti-inflammatory properties by mechanisms other than improved bioavailability, possibly through more pronounced inhibition of signaling pathways like NF-κB. nih.gov The conversion of a hydroxyl group to a methoxy group can also protect the molecule from rapid metabolic conversion in the body, potentially prolonging its activity. researchgate.net Therefore, the C8-methoxy group in 2',5,7-Trihydroxy-8-methoxyflavanone likely plays a crucial role in enhancing its absorption and modulating its interaction with inflammatory targets.

Stereochemical Considerations and Enantiomeric Activity (e.g., (2S)-configuration of related compounds)

Flavanones possess a chiral center at the C2 position of the C-ring, meaning they can exist as two different stereoisomers (enantiomers): (2S) and (2R). nih.gov This stereochemistry is a critical factor in their biological activity, as enzymes and receptors in the body are often stereospecific.

In nature, the (2S)-configuration is the most commonly occurring form for flavanones. nih.gov Numerous studies have demonstrated that the biological activity of flavanones is often dependent on this specific configuration. For instance, (2S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone has been studied for its antitumor activity. nih.gov Similarly, the related compound (2S)-5,2',5'-trihydroxy-7-methoxyflavanone has been shown to possess neuroprotective effects. nih.gov Another analog, (2S)-5,7,4'-Trihydroxy-8-methylflavanone, has also been identified from natural sources and investigated for its immunomodulatory activity. targetmol.com

The defined three-dimensional structure of the (2S)-enantiomer allows for a specific orientation of the B-ring relative to the A and C rings. This precise spatial arrangement is crucial for fitting into the binding sites of target proteins, leading to a biological response. The (2R)-enantiomer, having a different spatial arrangement, may bind less effectively or not at all, resulting in lower or no activity. Therefore, it is highly probable that the biological activities attributed to 2',5,7-Trihydroxy-8-methoxyflavanone are primarily associated with its (2S)-enantiomer.

Comparative SAR Analysis with Structurally Related Flavanones and Flavones

Comparing the structure and activity of 2',5,7-Trihydroxy-8-methoxyflavanone with its analogs provides valuable insights into the contribution of specific functional groups.

5,7,4'-Trihydroxy-8-methylflavanone: This compound differs from the target molecule by having a methyl (-CH3) group at C8 instead of a methoxy group, and a hydroxyl group at C4' instead of C2'. The 8-methyl analog has been associated with anti-inflammatory and immunomodulatory effects. targetmol.comnih.gov The comparison suggests that small alkyl or alkoxy substitutions at C8 are favorable for anti-inflammatory activity. The difference in the B-ring hydroxylation (C4' vs. C2') would significantly alter the molecule's interaction with targets, with C4' hydroxylation being a well-established feature for potent antioxidant and anti-inflammatory activity. researchgate.net

(2S)-5,2',5'-Trihydroxy-7-methoxyflavanone: This analog shares the C2' and C5' hydroxylation pattern on the B-ring (assuming the target compound has a 5'-OH, which is not explicitly named but is structurally related to studied compounds) but has a methoxy group at C7 and a hydroxyl group at C8. This compound has demonstrated significant neuroprotective effects against oxidative stress. nih.gov This comparison highlights how shifting the methoxy group from C8 to C7 can alter the primary biological activity from potentially anti-inflammatory to neuroprotective, emphasizing the regioselectivity of functional group placement.

Flavones vs. Flavanones: A key structural difference between flavanones and their corresponding flavones is the saturation of the C2-C3 bond in the C-ring. Flavones possess a double bond at this position, which results in a planar molecular structure. This planarity is often considered a vital feature for anti-inflammatory action in flavones. nih.gov Flavanones, lacking this double bond, have a non-planar structure due to the chiral center at C2. mdpi.com Despite this, many flavanones exhibit potent biological activities. In some cases, the saturation of the C2-C3 bond has been linked to stronger antibacterial activity for flavanones compared to their flavone counterparts. mdpi.com

Table 2: Comparative Bioactivity of 2',5,7-Trihydroxy-8-methoxyflavanone and Analogs

| Compound | Key Structural Differences from Target Compound | Reported Biological Activity | Citation |

| 2',5,7-Trihydroxy-8-methoxyflavanone | - | (Reference Compound) | - |

| 5,7,4'-Trihydroxy-8-methylflavanone | -CH3 at C8 (vs. -OCH3); -OH at C4' (vs. C2') | Anti-inflammatory, Immunomodulatory | targetmol.comnih.gov |

| (2S)-5,2',5'-Trihydroxy-7-methoxyflavanone | -OCH3 at C7 (vs. C8); -OH at C8 (vs. -OCH3) | Neuroprotective | nih.gov |

| Corresponding Flavone | C2=C3 double bond (planar) | Activity profile differs; planarity often key for anti-inflammatory effects. | nih.gov |

Preclinical Pharmacological and Biological Investigations

Antioxidant Efficacy and Mechanisms

The antioxidant potential of flavonoids is a cornerstone of their pharmacological interest. This activity is largely attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

Direct in vitro evaluation of the free radical scavenging capacity of 2',5,7-Trihydroxy-8-methoxyflavanone using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays is not extensively documented in available research. However, the foundational structure of 4',5,7-trihydroxyflavonoids has been shown to influence antioxidant ability. nih.gov Studies on a variety of trihydroxyflavones demonstrate their effectiveness as inhibitors of neutrophil oxidative burst and as scavengers of different ROS and RNS in cell-free systems. nih.gov

The antioxidant capacity of flavonoids is often quantified by their IC50 value (the concentration required to scavenge 50% of the radicals). For context, the table below presents the DPPH radical scavenging activity of other flavonoids.

| Compound | DPPH Scavenging IC50 (µM) |

| Kaempferol | Data Not Available |

| Genistein | Data Not Available |

| Naringenin (B18129) | Data Not Available |

| Apigenin | Data Not Available |

| Luteolin | 17.1 nih.gov |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 nih.gov |

This table presents data for structurally related flavonoids to provide context for potential antioxidant activity. Specific data for 2',5,7-Trihydroxy-8-methoxyflavanone is not available.

The structural features, such as the number and position of hydroxyl (-OH) groups, are critical determinants of free radical scavenging activity. researchgate.net

The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox balance and a key marker of oxidative stress. nih.gov Under conditions of oxidative stress, this ratio decreases as GSH is consumed to neutralize ROS. nih.gov

There are no specific studies available on the effect of 2',5,7-Trihydroxy-8-methoxyflavanone on the GSH/GSSG ratio. However, research on a structurally similar isomer, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), has demonstrated neuroprotective effects by attenuating redox imbalance in PC12 cells. nih.gov This was achieved by regulating the GSH/GSSG ratio, highlighting a potential mechanism for flavanones in mitigating cellular oxidative stress. nih.gov In a normal resting cell, the molar ratio of GSH to GSSG is typically above 100:1, but during oxidative stress, it can drop significantly. nih.gov

Anti-inflammatory Properties and Cellular Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Many flavonoids, including flavanones, have demonstrated anti-inflammatory properties in preclinical models. nih.gov

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response. The ability of 2',5,7-Trihydroxy-8-methoxyflavanone to directly inhibit the production of these cytokines has not been reported.

However, studies on other flavanones and related flavonoids consistently show potent inhibitory effects on cytokine production in immune cells like macrophages. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, various flavanone (B1672756) derivatives have been shown to dose-dependently reduce the secretion of TNF-α and IL-1β. nih.gov Naringin, a flavanone, has been shown to inhibit the release of TNF-α and IL-6. mdpi.com

| Compound/Agent | Cell Line | Effect on Cytokine Production |

| Methylflavanone derivatives | RAW 264.7 | Dose-dependent modulation of IL-1β and TNF-α. nih.gov |

| Glucosamine | HaCaT | Down-regulation of IL-6, IL-8, TNF-α, and IL-1β. nih.gov |

| Menaquinone-7 | hMDMs | Dose-dependent inhibition of TNF-α, IL-1α, and IL-1β. nih.gov |

This table summarizes the effects of other anti-inflammatory agents on cytokine production to illustrate common research findings in the field. Specific data for 2',5,7-Trihydroxy-8-methoxyflavanone is not available.

During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to high levels of nitric oxide (NO) production. japsonline.com Excessive NO is a key mediator of inflammatory pathology. japsonline.com

While there is no direct evidence for 2',5,7-Trihydroxy-8-methoxyflavanone, the inhibition of NO production is a well-documented anti-inflammatory mechanism for many flavonoids. nih.govnih.gov Studies have shown that flavones with 5,7-dihydroxy substitution on the A-ring can effectively inhibit NO production in LPS-stimulated RAW 264.7 cells by down-regulating iNOS induction. nih.gov For example, 5,7,2'-trihydroxy-6-methoxyflavanone, an isomer of the subject compound, has been shown to inhibit NO production in a dose-dependent manner. nih.gov

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines and iNOS.

Specific investigations into the effects of 2',5,7-Trihydroxy-8-methoxyflavanone on these pathways have not been published. However, extensive research on other flavonoids provides a strong basis for potential mechanisms.

NF-κB Pathway: Flavonoids like apigenin and genistein have been shown to inhibit the NF-κB signaling cascade. mdpi.com This inhibition can prevent the translocation of the NF-κB complex into the nucleus, thereby suppressing the transcription of target inflammatory genes. mdpi.com

MAPK Pathway: The MAPK family (including JNK, ERK, and p38) is another critical regulator of inflammation. 7-methoxyflavanone has been found to alleviate neuroinflammation by inhibiting TLR4/MyD88/MAPK signaling in microglial cells. nih.gov This inhibition reduces the production of inflammatory factors such as TNF-α and IL-6. nih.gov

The modulation of these pathways represents a plausible mechanism through which 2',5,7-Trihydroxy-8-methoxyflavanone could exert anti-inflammatory effects.

An article on the preclinical pharmacological and biological investigations of 2',5,7-Trihydroxy-8-methoxyflavanone cannot be generated as requested.

Following a comprehensive search for scientific literature, no specific data was found for the compound 2',5,7-Trihydroxy-8-methoxyflavanone corresponding to the required sections on cellular models of inflammation, antimicrobial activity, and neuroprotective actions.

The search did not yield any studies investigating the effects of this specific flavanone on LPS-stimulated RAW264.7 cells, its efficacy against bacterial strains such as Staphylococcus aureus or MRSA, or its potential mechanisms of antimicrobial action. Furthermore, no research was found detailing its neuroprotective properties in models of oxidative stress-induced neuronal damage (like PC12 cells) or its ability to modulate Brain-Derived Neurotrophic Factor (BDNF) expression.

While research exists for structurally similar flavonoids, the strict requirement to focus solely on 2',5,7-Trihydroxy-8-methoxyflavanone prevents the inclusion of data from related but distinct chemical entities. Therefore, the content required to populate the specified outline is not available in the public scientific domain at this time.

Neuroprotective Actions

Regulation of Signaling Pathways Associated with Neuronal Health (e.g., Activator Protein-1 (AP-1), cAMP-response element-binding protein (CREB) phosphorylation)

While direct research on 2',5,7-Trihydroxy-8-methoxyflavanone's effect on neuronal signaling pathways is limited, studies on a structurally similar compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), provide valuable insights. This natural flavanone, isolated from Abacopteris penangiana, has demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration nih.gov.

In a study involving D-galactose-treated mice, long-term administration of TMF was found to modulate key signaling pathways associated with neuronal health. Biochemical analysis of the hippocampus revealed that TMF inhibited the activation of Activator Protein-1 (AP-1), a transcription factor involved in cellular responses to stress and inflammation nih.gov. Furthermore, Western blotting analysis showed that TMF increased the phosphorylation of the cAMP-response element-binding protein (CREB) nih.gov. CREB is a crucial transcription factor that plays a significant role in neuronal plasticity, learning, and memory nih.govfrontiersin.org. The phosphorylation of CREB is essential for its activation, which in turn regulates the expression of genes critical for neuronal survival and function nih.govfrontiersin.orgnih.gov. TMF treatment also led to an upregulation of brain-derived neurotrophic factor (BDNF) levels in the hippocampus nih.gov. These findings suggest that related flavanones may exert neuroprotective effects by modulating the AP-1 and CREB signaling pathways.

Antitumor and Anticancer Research (In Vitro and In Vivo Models)

Preclinical research has explored the anticancer potential of flavonoids structurally related to 2',5,7-Trihydroxy-8-methoxyflavanone. Specifically, significant findings have been reported for the flavone analog, 4′,5,7-Trihydroxy-8-methoxyflavone, isolated from the traditional Chinese medicine Sorbaria sorbifolia, and its chemically modified, water-soluble derivative, 4′,5-Dihydroxy-7-piperazinemethoxy-8-methoxy flavonoids (DMF) nih.govfrontiersin.org.

Inhibition of Cancer Cell Proliferation (e.g., human hepatoma cells, HL60 cells)

The derivative DMF has demonstrated a significant ability to inhibit the growth of cancer cells. In vitro studies have shown that DMF inhibits the proliferation of human hepatoma cells in a manner that is dependent on both concentration and time of exposure nih.govfrontiersin.org. Flavonoids, as a class, are known to interfere with cancer cell proliferation through various mechanisms nih.gov. The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid structure are crucial for their cytotoxic activity nih.govmdpi.comresearchgate.net. While extensive data on HL60 cells for this specific compound is not available, other methoxyflavones have shown cytotoxic effects against various leukemia cell lines mdpi.com. The anti-proliferative effects of the DMF derivative in human hepatoma cells highlight its potential as an anticancer agent nih.govfrontiersin.org.

Table 1: Effect of 4′,5-Dihydroxy-7-piperazinemethoxy-8-methoxy flavonoids (DMF) on Human Hepatoma Cell Proliferation

| Cell Line | Effect | Dependency | Source |

| Human Hepatoma Cells | Inhibition of proliferation | Concentration- and time-dependent | nih.govfrontiersin.org |

Induction of Apoptosis in Cancer Cell Lines (e.g., Mitochondrial Apoptosis)

In addition to inhibiting proliferation, the derivative DMF has been shown to induce programmed cell death, or apoptosis, in cancer cells. The primary mechanism identified is the induction of mitochondrial apoptosis nih.govfrontiersin.org. This intrinsic pathway of apoptosis is a critical mechanism for many anticancer agents nih.gov. It involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c, which subsequently activates a cascade of caspases that execute cell death plos.orgsemanticscholar.orgmdpi.com. The ability of DMF to trigger this specific pathway in human hepatoma cells underscores its potential as a targeted anticancer compound nih.govfrontiersin.org. Research on other flavonoids has similarly shown their capacity to induce apoptosis through the mitochondrial pathway in various cancer cell lines, including malignant melanoma and colon cancer cells plos.orgsemanticscholar.orgnih.gov.

Investigation of Underlying Molecular Mechanisms (e.g., Bcl-2-associated transcription factor 1 (Bclaf1) expression)

Further investigation into the molecular basis of DMF-induced apoptosis has identified a key regulatory protein: Bcl-2-associated transcription factor 1 (Bclaf1) nih.govfrontiersin.org. Bclaf1 is a multifunctional protein that has been implicated in the regulation of transcription and apoptosis atlasgeneticsoncology.orgwikipedia.orggenecards.orgnih.gov. Overexpression of Bclaf1 can induce apoptosis, and it interacts with members of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway wikipedia.orggenecards.orgnih.gov.

Studies exploring the mechanism of DMF revealed that the compound directly interacts with Bclaf1. Molecular docking and subsequent cellular assays demonstrated that DMF binds to the active site of Bclaf1, leading to the inhibition of its expression nih.govfrontiersin.org. This effect was confirmed in both in vitro and in vivo models. In nude mice with Hep3B xenografts, treatment with DMF resulted in decreased Bclaf1 expression nih.gov. The reduced expression of Bclaf1 was associated with a decreased Bcl-2/Bax ratio, a hallmark of mitochondrial apoptosis induction nih.govfrontiersin.org. These findings indicate that the anticancer effect of this 4′,5,7-Trihydroxy-8-methoxyflavone derivative is mediated, at least in part, through the direct targeting and inhibition of Bclaf1, which in turn triggers the mitochondrial apoptosis pathway in human hepatoma cells nih.govfrontiersin.org.

Table 2: Investigated Molecular Mechanisms of a 4′,5,7-Trihydroxy-8-methoxyflavone derivative (DMF)

| Molecular Target | Effect of DMF Treatment | Consequence | Source |

| Bcl-2-associated transcription factor 1 (Bclaf1) | Inhibits expression | Induction of apoptosis | nih.govfrontiersin.org |

| Bcl-2/Bax ratio | Decreased | Promotes mitochondrial apoptosis | nih.govfrontiersin.org |

Synthetic and Semi Synthetic Modification Strategies

Total Chemical Synthesis Approaches for Flavanone (B1672756) Derivatives

The total chemical synthesis of flavanone derivatives, including those with substitution patterns analogous to 2',5,7-Trihydroxy-8-methoxyflavanone, is a well-established field in organic chemistry. While a specific, published total synthesis of 2',5,7-Trihydroxy-8-methoxyflavanone is not extensively detailed in the current literature, its synthesis can be accomplished through established methodologies for flavanone construction. The most prevalent and versatile of these methods is the Claisen-Schmidt condensation, followed by an intramolecular cyclization of the resulting 2'-hydroxychalcone (B22705) intermediate. ajptonline.comorientjchem.orgiiste.orgnih.gov

The general synthetic pathway would commence with the selection of appropriately substituted starting materials. In this case, a polysubstituted acetophenone (B1666503), specifically 2',4',6'-trihydroxy-3'-methoxyacetophenone, would be reacted with a suitably protected 2-hydroxybenzaldehyde. The Claisen-Schmidt condensation, typically conducted under basic conditions (e.g., using aqueous alkaline bases like sodium hydroxide (B78521) or potassium hydroxide), facilitates the aldol (B89426) addition of the acetophenone's enolate to the aldehyde's carbonyl group, followed by dehydration to yield a 2'-hydroxychalcone. ajptonline.comiiste.orgajrconline.org

The subsequent and crucial step is the intramolecular cyclization of the 2'-hydroxychalcone to form the characteristic flavanone ring system. This transformation can be achieved under various conditions, including acidic or basic catalysis. nepjol.inforsc.org For instance, refluxing the chalcone (B49325) in the presence of an acid like sulfuric acid or hydrochloric acid in a suitable solvent such as ethanol (B145695) can promote the cyclization. nepjol.info Alternatively, basic conditions, often employing reagents like sodium acetate, can also effect the ring closure. researchgate.net More contemporary approaches have explored milder and more efficient methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nepjol.info Furthermore, palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones represents a more recent advancement in the synthesis of flavanones, offering an alternative to the traditional chalcone-based routes. nih.gov

The successful synthesis of 2',5,7-Trihydroxy-8-methoxyflavanone would be contingent on the careful selection of protective groups for the hydroxyl functions on both the acetophenone and benzaldehyde (B42025) precursors to prevent unwanted side reactions during the condensation and cyclization steps. The final step would involve the deprotection of these hydroxyl groups to yield the target molecule.

Table 1: Key Reactions in the Total Synthesis of Flavanone Derivatives

| Reaction Step | Description | Typical Reagents and Conditions |

| Claisen-Schmidt Condensation | Formation of a 2'-hydroxychalcone from an acetophenone and a benzaldehyde. | Aqueous NaOH or KOH, ethanol, room temperature or gentle heating. |

| Intramolecular Cyclization | Ring closure of the 2'-hydroxychalcone to form the flavanone core. | Acid catalysis (e.g., H₂SO₄ in ethanol, reflux) or base catalysis (e.g., NaOAc in ethanol, reflux). |

| Microwave-Assisted Synthesis | Accelerated cyclization of 2'-hydroxychalcones. | Acetic acid, microwave irradiation. nepjol.info |

| Palladium-Catalyzed Oxidative Cyclization | Alternative route from 2'-hydroxydihydrochalcones. | Pd(II) catalyst, oxidant. nih.gov |

Derivatization and Analogue Synthesis for Structure-Activity Exploration

To elucidate the structure-activity relationships (SAR) of 2',5,7-Trihydroxy-8-methoxyflavanone and to potentially discover analogues with enhanced biological activities, the synthesis of a variety of derivatives is a critical strategy. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological effects. For flavanones, key positions for modification include the hydroxyl and methoxy (B1213986) groups on the A and B rings, as well as the core flavanone scaffold itself. nih.govnih.gov

Common derivatization strategies that could be applied to 2',5,7-Trihydroxy-8-methoxyflavanone include:

Alkylation and Acylation: The hydroxyl groups at the 2', 5, and 7-positions are amenable to alkylation (e.g., methylation, ethylation) and acylation (e.g., acetylation). These modifications can influence the compound's lipophilicity, hydrogen-bonding capacity, and metabolic stability. For instance, the conversion of hydroxyl groups to methoxy groups can alter the molecule's interaction with biological targets and affect its pharmacokinetic profile. nih.gov

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the solubility, bioavailability, and targeting of the flavanone. Enzymatic or chemical glycosylation can be employed to introduce various sugar units at specific positions.

Substitution on the B-ring: The 2'-hydroxyl group on the B-ring is a key feature. Analogues can be synthesized with this hydroxyl group at different positions (e.g., 3' or 4') or replaced with other substituents such as methoxy, halogen, or amino groups to probe the importance of this specific substitution pattern for biological activity.

Modification of the C-ring: The heterocyclic C-ring of the flavanone scaffold can also be modified. For example, the synthesis of flavones (containing a C2-C3 double bond) or isoflavones (with the B-ring attached at the C3 position) with a similar substitution pattern on the A and B rings would provide valuable insights into the role of the flavanone core in the observed biological effects.

The synthesis of these derivatives would generally follow the same fundamental principles of flavanone synthesis, starting with appropriately modified acetophenone and benzaldehyde precursors. The biological evaluation of these synthesized analogues would then allow for the construction of a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Table 2: Potential Derivatization Strategies for 2',5,7-Trihydroxy-8-methoxyflavanone

| Modification Type | Target Position(s) | Potential Impact |

| Methylation | 2', 5, 7-hydroxyls | Increased lipophilicity, altered hydrogen bonding |

| Acetylation | 2', 5, 7-hydroxyls | Altered solubility and metabolic stability |

| Glycosylation | 2', 5, 7-hydroxyls | Increased water solubility, altered bioavailability |

| B-ring Substitution | 2'-position | Probing the role of the B-ring hydroxylation pattern |

| C-ring Modification | Flavanone core | Investigating the importance of the heterocyclic ring structure |

Development of Chemically Modified Derivatives with Enhanced Biological Attributes (e.g., improved solubility for in vivo studies)

Several strategies can be employed to enhance the solubility of poorly soluble drugs, and these can be applied to the target flavanone:

Salt Formation: For compounds with acidic or basic functional groups, salt formation is a common and effective method to increase aqueous solubility. While the phenolic hydroxyl groups of 2',5,7-Trihydroxy-8-methoxyflavanone are weakly acidic, forming salts with strong bases could potentially enhance their solubility. ijpca.orgpnrjournal.com

Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For the target flavanone, esterifying one or more of the hydroxyl groups with a hydrophilic moiety (e.g., an amino acid or a phosphate (B84403) group) could create a more water-soluble prodrug. Once absorbed, these ester linkages would be cleaved by endogenous enzymes to release the active parent compound.

Complexation: The formation of complexes with solubilizing agents can significantly improve the solubility of hydrophobic compounds. Cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, are widely used to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility. umlub.pl

Co-solvency: The solubility of a compound in water can often be increased by the addition of a water-miscible organic solvent, known as a co-solvent. While this is more of a formulation strategy than a chemical modification of the drug itself, it is a relevant approach for preclinical in vivo studies. ijpca.org

Particle Size Reduction: Techniques such as micronization and nanosuspension can increase the surface area of the drug particles, leading to an enhanced dissolution rate and, consequently, improved bioavailability. nih.govnih.gov

The selection of the most appropriate solubility enhancement strategy would depend on the specific requirements of the intended application and would likely involve a combination of chemical modification and formulation development.

Table 3: Methods for Enhancing the Solubility of 2',5,7-Trihydroxy-8-methoxyflavanone

| Method | Description | Example |

| Salt Formation | Conversion of acidic or basic groups to more soluble salts. | Formation of a phenolate (B1203915) salt with a strong base. |

| Prodrug Synthesis | Covalent attachment of a hydrophilic promoiety. | Esterification of a hydroxyl group with a phosphate group. |

| Complexation | Formation of inclusion complexes with solubilizing agents. | Complexation with β-cyclodextrin. |

| Co-solvency | Use of a water-miscible solvent to increase solubility. | Formulation in a water/ethanol mixture. |

| Nanosuspension | Reduction of particle size to the nanometer range to increase dissolution rate. | Preparation of a nanosuspension using high-pressure homogenization. |

Advanced Analytical Methodologies for Quantification and Metabolite Profiling

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and quantification of 2',5,7-Trihydroxy-8-methoxyflavanone in plant extracts. These methods offer high resolution and sensitivity for the analysis of complex mixtures of flavonoids. nih.gov

The quantitative analysis of flavonoids from Scutellaria species is typically performed using reversed-phase HPLC columns, such as C18, which separate compounds based on their hydrophobicity. koreascience.kr A gradient elution system is commonly employed, utilizing a mobile phase consisting of an aqueous solvent (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent, such as acetonitrile (B52724) or methanol. koreascience.kr Detection is frequently carried out using a UV detector, with wavelengths set around 275 nm, where many flavonoids exhibit strong absorbance. koreascience.kr

For a robust quantitative method, validation is essential and includes the determination of linearity, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of flavonoids in Scutellaria extracts, which would be applicable for the quantification of 2',5,7-Trihydroxy-8-methoxyflavanone.

Interactive Table 1: Typical HPLC Parameters for Flavonoid Analysis

| Parameter | Value | Description |

| Column | C18 (250 x 4.6 mm, 5 µm) | A reversed-phase column commonly used for separating flavonoids. |

| Mobile Phase A | Water with 1% Acetic Acid | The aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile:Methanol:Acetic Acid (70:30:1) | The organic component of the mobile phase. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Detection Wavelength | 275 nm | The UV wavelength used for detecting the flavonoid compounds. |

| Injection Volume | 10 µL | The volume of the sample injected into the HPLC system. |

Metabolomics and Mass Spectrometry-Based Profiling

Metabolomics, particularly when coupled with mass spectrometry (MS), is a powerful approach for the comprehensive profiling of flavonoids, including 2',5,7-Trihydroxy-8-methoxyflavanone, within a biological sample. mdpi.com This technique allows for the identification and relative quantification of a wide range of metabolites in a single analysis. Liquid chromatography, especially UHPLC for its high resolution and speed, is often used to separate the complex mixture of compounds from a plant extract before they are introduced into the mass spectrometer. nih.gov

Techniques like LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) provide high mass accuracy and resolution, which are critical for the tentative identification of compounds based on their elemental composition. nih.gov The mass spectrometer ionizes the molecules eluting from the LC column and then separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this process, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is often unique to a particular molecule and can be used to confirm its identity by comparing it to known standards or spectral libraries. The comprehensive metabolite profile generated can reveal the diversity of flavonoids present in an extract and help in identifying novel or unexpected compounds. mdpi.com

Interactive Table 2: General Workflow for LC-MS based Metabolite Profiling

| Step | Technique | Purpose |

| 1. Sample Preparation | Extraction | To isolate the flavonoids and other metabolites from the plant material. |

| 2. Separation | UHPLC | To separate the individual compounds in the complex extract. |

| 3. Ionization | Electrospray Ionization (ESI) | To generate charged molecules (ions) from the separated compounds. |

| 4. Mass Analysis | Q-TOF Mass Spectrometry | To measure the precise mass-to-charge ratio of the ions. |

| 5. Fragmentation | Tandem MS (MS/MS) | To generate characteristic fragment ions for structural elucidation. |

| 6. Data Analysis | Bioinformatics Software | To identify and quantify the detected metabolites by comparing with databases. |

Spectrophotometric Methods for Compound Detection

UV-Visible spectrophotometry is a straightforward and widely used technique for the detection and quantification of total flavonoids in a sample. ijims.com This method is based on the principle that flavonoids possess chromophores that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Flavanones, such as 2',5,7-Trihydroxy-8-methoxyflavanone, typically exhibit two main absorption bands in their UV-Vis spectra. Band I, which is associated with the B-ring cinnamoyl system, usually appears as a shoulder in the 300-330 nm region. ijims.com Band II, arising from the A-ring benzoyl system, is more intense and is typically observed in the 277-295 nm range. ijims.com

The addition of specific shift reagents, such as aluminum chloride, sodium acetate, or boric acid, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift). researchgate.net These shifts are dependent on the specific substitution pattern of the flavonoid, particularly the presence and location of hydroxyl groups, and can be used to gain structural information. For quantitative analysis of total flavonoids, a colorimetric assay, often using aluminum chloride which forms a stable complex with certain flavonoids, is commonly employed. The absorbance of the resulting colored solution is measured at a specific wavelength, and the total flavonoid content is determined by comparison to a standard calibration curve, often using a reference compound like quercetin. ijims.com

Interactive Table 3: Typical UV-Vis Absorption Bands for Flavanones

| Absorption Band | Typical Wavelength Range (nm) | Associated Chromophore |

| Band I | 300 - 330 (often a shoulder) | B-ring cinnamoyl system |

| Band II | 277 - 295 (intense peak) | A-ring benzoyl system |

Future Perspectives and Translational Research Opportunities

Unexplored Biological Activities and Pharmacological Potential of 2',5,7-Trihydroxy-8-methoxyflavanone

The pharmacological profile of 2',5,7-Trihydroxy-8-methoxyflavanone is largely uncharted territory. However, based on the well-documented activities of its source plant and structurally related flavonoids, several promising avenues for investigation can be proposed. Flavonoids from Scutellaria baicalensis are known to possess a wide array of effects, including antioxidative, anti-inflammatory, antineoplastic, and neuroprotective properties. capes.gov.brresearchgate.netmdpi.com It is plausible that 2',5,7-Trihydroxy-8-methoxyflavanone contributes to these effects, and dedicated studies are needed to delineate its specific contributions and unique activities.

Table 1: Potential Unexplored Biological Activities

| Potential Activity | Rationale for Investigation |

|---|---|

| Neuroprotective Effects | A structurally similar compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, has demonstrated significant neuroprotective effects in both in vitro and in vivo models by modulating pathways related to oxidative stress and neurotrophic factor expression. nih.gov Structure-activity relationship (SAR) studies also suggest that hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold are crucial for neuroprotective and anti-inflammatory activity. mdpi.com |

| Anti-inflammatory Action | Flavonoids are renowned for their anti-inflammatory properties. ontosight.ainih.gov Given that extracts of Scutellaria baicalensis are widely used for their anti-inflammatory effects, it is critical to investigate the specific role of 2',5,7-Trihydroxy-8-methoxyflavanone in modulating inflammatory pathways, such as the NF-κB and c-Src kinase pathways. nih.govnih.gov |

| Anticancer Potential | Many flavonoids, including those from Scutellaria, exhibit anticancer activity by inhibiting cell growth, angiogenesis, and metastasis, and by inducing apoptosis. researchgate.netmdpi.com Research into the cytotoxic and cytostatic effects of 2',5,7-Trihydroxy-8-methoxyflavanone against various cancer cell lines is a logical and promising direction. |

| Antiviral and Antimicrobial Properties | The source plant, Scutellaria baicalensis, is rich in flavonoids with demonstrated antiviral activities. frontiersin.org The potential of 2',5,7-Trihydroxy-8-methoxyflavanone as an antiviral or antimicrobial agent, particularly in an era of growing resistance to conventional drugs, warrants exploration. |

| Cardioprotective Effects | Flavonoids have been shown to offer protective effects on the cardiovascular system. researchgate.net Investigating the influence of this specific flavanone (B1672756) on endothelial function, platelet aggregation, and oxidative stress in cardiomyocytes could reveal new therapeutic applications. |

Further research should focus on systematic screening of this compound across a wide range of biological assays to uncover its full pharmacological spectrum.

Deeper Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

Understanding the specific molecular targets and signaling pathways modulated by 2',5,7-Trihydroxy-8-methoxyflavanone is crucial for its development as a therapeutic agent. While the mechanisms of many flavonoids involve general antioxidant effects or broad-spectrum kinase inhibition, a more precise understanding is needed for this particular molecule. nih.gov

Future research should employ a multi-pronged approach to dissect its mechanisms:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and in-silico docking studies to identify specific protein targets. Flavonoids are known to interact with a variety of proteins, including kinases, transcription factors, and enzymes involved in cellular signaling. nih.gov

Signaling Pathway Analysis: Investigating the effect of the compound on key cellular signaling pathways. For example, in the context of neuroprotection, research on the isomer (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone revealed modulation of the AP-1 transcription factor, upregulation of brain-derived neurotrophic factor (BDNF), and phosphorylation of CREB. nih.gov Similar in-depth studies are required for 2',5,7-Trihydroxy-8-methoxyflavanone.

Gene Expression Profiling: Using transcriptomics (e.g., RNA-seq) to obtain a global view of the changes in gene expression induced by the compound in relevant cell models. This can help identify novel pathways and biological processes affected by the flavanone.

Table 2: Potential Molecular Mechanisms for Investigation

| Biological System | Potential Mechanisms to Elucidate |

|---|---|

| Nervous System | Modulation of neuroinflammatory pathways; activation of antioxidant responses (e.g., Nrf2 pathway); interaction with receptors like GPR30; regulation of neurotrophic factor signaling (e.g., BDNF/CREB). nih.govnih.gov |

| Immune System | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6); modulation of immune cell signaling (e.g., macrophages); interference with NF-κB and MAP kinase pathways. nih.gov |

| Cancer Biology | Induction of apoptosis via caspase activation; cell cycle arrest at key checkpoints; inhibition of protein kinases involved in tumor progression; anti-angiogenic effects through VEGF signaling suppression. mdpi.com |

| Metabolic System | Effects on enzymes involved in glucose and lipid metabolism; activation of metabolic sensors like AMPK. |

Rational Design and Development of Next-Generation Bioactive Compounds Based on the 2',5,7-Trihydroxy-8-methoxyflavanone Scaffold

The flavanone core is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is amenable to modification to create a diverse range of biologically active compounds. nih.govresearchgate.net The specific substitution pattern of 2',5,7-Trihydroxy-8-methoxyflavanone—with hydroxyl groups at the 2', 5, and 7 positions and a methoxy group at the 8 position—provides a unique starting point for rational drug design.

The goals of such a program would be to:

Enhance Potency and Selectivity: Structure-activity relationship (SAR) studies can guide the modification of the scaffold to improve its affinity and specificity for a desired biological target. For instance, research has shown that the position and number of hydroxyl and methoxy groups are critical determinants of antioxidant, anti-inflammatory, and neuroprotective activities. mdpi.comnih.govnih.gov

Improve Pharmacokinetic Properties: Natural flavonoids often suffer from poor water solubility and low bioavailability, which limits their clinical application. nih.gov Chemical modifications, such as the synthesis of prodrugs, glycosides, or other derivatives, can be explored to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

Develop Novel Chemical Entities: The scaffold can be used as a template for the synthesis of new classes of compounds. Techniques like scaffold-hopping, where the core structure is replaced with a bioisosteric equivalent, could lead to the discovery of novel agents with improved properties or entirely new mechanisms of action. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2',5,7-Trihydroxy-8-methoxyflavanone |

| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone |

| Baicalein |

| Wogonin |

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 2',5,7-Trihydroxy-8-Methoxyflavanone from natural sources?

- Methodological Answer : Isolation typically involves extraction with polar solvents (e.g., methanol or ethanol) followed by chromatographic separation. Column chromatography with silica gel or Sephadex LH-20 is commonly used, with final purification via preparative HPLC. Structural confirmation relies on spectral techniques such as UV, NMR (¹H and ¹³C), and mass spectrometry (ESI-MS or HRMS). For example, the compound was isolated from Scutellaria barbata using comparative spectral data analysis .

Q. How is the structural characterization of 2',5,7-Trihydroxy-8-Methoxyflavanone validated?

- Methodological Answer : Key steps include:

- UV-Vis Spectroscopy : To identify absorption bands characteristic of flavanones (e.g., ~280 nm for the benzoyl system).

- NMR Analysis : ¹H NMR detects hydroxyl/methoxy proton signals (e.g., δ 3.8–4.0 ppm for methoxy groups), while ¹³C NMR confirms the flavanone backbone and substitution patterns.

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 330.3 for C₁₆H₁₈O₇) and fragmentation patterns. Cross-referencing with databases or literature (e.g., CAS 112408-71-6) ensures accuracy .

Q. What solvents are optimal for dissolving 2',5,7-Trihydroxy-8-Methoxyflavanone in bioassays?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and chlorinated solvents (e.g., chloroform, dichloromethane). For cell-based assays, dilute stock solutions in DMSO to ≤0.1% to avoid cytotoxicity. Solubility can be enhanced via sonication or mild heating (≤40°C) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s antioxidant activity while minimizing interference from co-isolated flavonoids?

- Methodological Answer :

- Controls : Include positive controls (e.g., quercetin, Trolox) and negative controls (solvent-only).

- Assay Selection : Use multiple assays (e.g., DPPH, FRAP, ORAC) to cross-validate results.

- HPLC-PDA/MS Purity Check : Confirm the absence of co-eluting flavonoids (e.g., apigenin or naringenin derivatives) that may skew data .

- Structure-Activity Analysis : Compare results with structurally similar flavanones (e.g., 5,7,4'-trihydroxy derivatives) to isolate the role of the 8-methoxy group .

Q. How should contradictory data on the compound’s pharmacokinetic properties be addressed?

- Methodological Answer :

- In Silico Modeling : Use QSPR (Quantitative Structure-Property Relationship) tools to predict logP, bioavailability, and metabolic stability.

- In Vitro Validation : Perform Caco-2 permeability assays and microsomal stability tests.

- Cross-Study Comparison : Account for variables like assay conditions (e.g., pH, temperature) and sample purity. For example, discrepancies in logP values may arise from differences in solvent systems or measurement techniques .

Q. What strategies are effective for resolving spectral data conflicts in structural analogs (e.g., 2',4'-dihydroxy vs. 2',5,7-trihydroxy derivatives)?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC, HMBC, and COSY to resolve overlapping signals and assign hydroxyl/methoxy positions unambiguously.

- Isotopic Labeling : Synthesize deuterated analogs to track proton environments.

- Crystallography : If crystals are obtainable, X-ray diffraction provides definitive structural confirmation .

Q. How can researchers optimize stability during long-term storage of 2',5,7-Trihydroxy-8-Methoxyflavanone?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-protected containers with desiccants to prevent hydrolysis and oxidation.

- Purity Monitoring : Periodically check via HPLC-UV (e.g., retention time shifts or new peaks indicate degradation).

- Lyophilization : For aqueous solutions, lyophilize and reconstitute in fresh solvent before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.